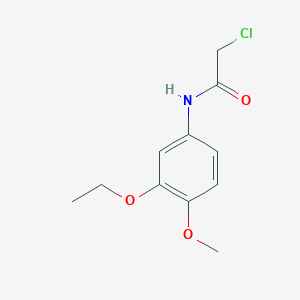![molecular formula C13H16N2O2 B7557968 N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a synthetic compound with potential applications in scientific research. MPAA is a derivative of N-phenylpropenoyl-L-amino acid and has been studied for its potential use as a modulator of protein-protein interactions. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide involves the disruption of protein-protein interactions. The compound binds to the interface of the interacting proteins, preventing their interaction and subsequent downstream signaling. This compound has been shown to have a higher affinity for the interface of the interacting proteins than the individual proteins themselves, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of tumors.
实验室实验的优点和局限性
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. The compound is stable and can be synthesized in large quantities. This compound is also relatively easy to purify and has a high affinity for the target proteins. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for specific protein-protein interactions. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are also needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various scientific studies. This compound has been shown to inhibit protein-protein interactions and has various biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for the study of this compound.
合成方法
The synthesis of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide can be achieved using various methods, including the reaction of N-phenylpropenoyl-L-phenylalanine with methylamine and propionic anhydride. Another method involves the reaction of N-phenylpropenoyl-L-phenylalanine with N-methylpropionamide in the presence of a catalyst. The yield and purity of the compound can be improved by using different solvents and purification methods.
科学研究应用
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of protein-protein interactions. The compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is important in the regulation of cell proliferation and apoptosis and is disrupted in many types of cancer. This compound has also been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of cellular response to hypoxia.
属性
IUPAC Name |
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-7-6-8-11(9(10)3)15-13(17)5-2/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYBGOIWXHXHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
